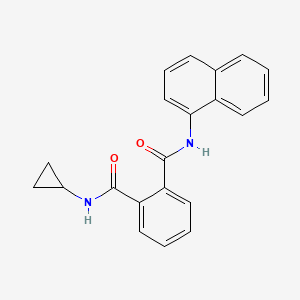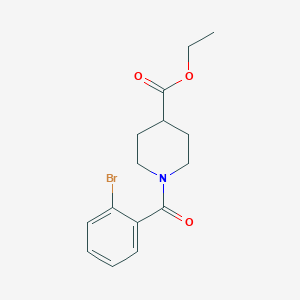![molecular formula C19H21N5O2 B5502807 N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.16952493 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant and Neuropharmacological Applications
Compounds featuring imidazole, oxadiazole, and cyclopropyl groups have been studied for their potential neuropharmacological activities, including anticonvulsant effects. Research on similar structures has shown that modifications to these core structures can lead to significant bioactive properties, potentially useful in the treatment of neurological disorders such as epilepsy. For example, derivatives of oxadiazole have been synthesized and tested for their anticonvulsant activities, with some showing promising results in preclinical models (Rajak et al., 2013)[https://consensus.app/papers/novel-limonene-based-25disubstituted134oxadiazoles-rajak/b75c53151a025e07b1df324e86955a0e/?utm_source=chatgpt].
Oncological Research
The inhibition of cancer cell proliferation and the induction of apoptosis through various mechanisms, including the inhibition of oxidative phosphorylation (OXPHOS), have been explored using compounds containing cyclopropyl and oxadiazol groups. A specific compound, identified for its ability to poison cancer cells by inhibiting respiratory chain components in combination with metabolic precursors, underscores the potential of structurally similar compounds in cancer therapy (Sica et al., 2019)[https://consensus.app/papers/lethal-poisoning-cancer-cells-respiratory-chain-sica/d4ca2bc24b8e58268b1c483144dca692/?utm_source=chatgpt].
Synthetic Chemistry and Catalysis
The synthetic versatility of compounds containing the imidazole and oxadiazole groups, including their applications in creating novel chemical entities, is a significant area of research. These compounds serve as key intermediates in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents. The methodologies involving cyclopropane units, for example, demonstrate the utility of these structures in constructing complex molecules with potential biological activity (Kazuta et al., 2002)[https://consensus.app/papers/development-versatile-transdicarbonsubstituted-kazuta/0da8d1e93203580582f9185efcc7ee82/?utm_source=chatgpt].
Biological Activity and Mechanistic Studies
The interaction of compounds featuring cyclopropyl, imidazol, and oxadiazol groups with biological systems, including their role as enzyme inhibitors or receptor agonists/antagonists, is a key area of investigation. Such studies provide insights into the molecular mechanisms underlying their biological activities, offering pathways to drug discovery and development. For instance, the selective inhibition of monoamine oxidase by cyclopropylamino substituted oxadiazoles illustrates the therapeutic potential of these compounds in treating disorders related to neurotransmitter metabolism (Long et al., 1976)[https://consensus.app/papers/inhibition-monoamine-oxidase-cyclopropylamino-long/5f587f08f9a157458ffd4154ef3910ae/?utm_source=chatgpt].
Mecanismo De Acción
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(1-methylimidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-12-11-20-16(23)13-24(15-7-8-15)18(25)10-9-17-21-19(22-26-17)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXFXECFZBIAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C2CC2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)
![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)
![2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide](/img/structure/B5502800.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B5502821.png)

